2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-17(13-8-4-6-10-15(13)21(12)2)18(22)19(23)20-14-9-5-7-11-16(14)24-3/h4-11H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYVJOXJZIYUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Glyoxylic Acid-Based Acylation
This approach leverages the reactivity of glyoxylic acid derivatives to introduce the α-ketoacetamide group. The synthesis proceeds via the following steps:
Synthesis of 1,2-Dimethylindole-3-Glyoxylic Acid :
- 1,2-Dimethylindole undergoes Friedel-Crafts acylation with oxalyl chloride in the presence of aluminum chloride, yielding 3-glyoxyloyl-1,2-dimethylindole. The reaction is conducted at 0–5°C in anhydrous dichloromethane to minimize side reactions.
- The intermediate glyoxylic acid is isolated via hydrolysis of the corresponding acid chloride, achieved by quenching the reaction mixture with ice-cwater.
Amide Bond Formation :
- The glyoxylic acid is activated using thionyl chloride to form the acid chloride, which subsequently reacts with 2-methoxyaniline in tetrahydrofuran (THF) at room temperature. Triethylamine is employed as a base to scavenge HCl, driving the reaction to completion.
- Alternatively, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitate direct amidation under mild conditions.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts Acylation | Oxalyl chloride, AlCl₃, 0°C | 65 | 92 |
| Acid Chloride Formation | Thionyl chloride, reflux | 89 | 95 |
| Amidation | 2-Methoxyaniline, EDC/HOBt | 78 | 98 |
Route 2: Direct Coupling of Preformed Indole and Acetamide Units
This method involves modular assembly using commercially available intermediates:
Synthesis of 2-Oxo-2-(1,2-dimethyl-1H-indol-3-yl)acetic Acid :
Amidation with 2-Methoxyaniline :
Advantages :
- Avoids handling corrosive reagents like thionyl chloride.
- T3P® facilitates facile purification due to water-soluble by-products.
Route 3: Oxidative Amination Approach
A novel strategy employs oxidative amination of a ketone precursor:
Synthesis of 3-Acetyl-1,2-dimethylindole :
Oxidative Conversion to α-Ketoamide :
Challenges :
- Selenium dioxide toxicity necessitates stringent safety protocols.
- Over-oxidation to carboxylic acid derivatives may occur, requiring careful stoichiometric control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Friedel-Crafts Acylation : Dichloromethane outperforms nitrobenzene in minimizing by-product formation (e.g., diaryl ketones). Elevated temperatures (>30°C) reduce yields due to indole decomposition.
- Amidation : Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency but may necessitate chromatographic purification. Non-polar solvents (e.g., toluene) favor crystalline product isolation.
Catalytic Enhancements
- Lewis Acids : Zinc chloride improves glyoxylic acid incorporation during Friedel-Crafts acylation, increasing yields to 72%.
- Organocatalysts : Thiourea derivatives accelerate amidation by stabilizing transition states via hydrogen bonding.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole H-4), 7.95 (d, J = 8.0 Hz, 1H, aryl H), 7.45–7.30 (m, 4H, indole H-5–7), 6.90 (t, J = 7.6 Hz, 1H, methoxyphenyl H), 3.85 (s, 3H, OCH₃), 2.65 (s, 3H, N-CH₃), 2.42 (s, 3H, CH₃).
- ¹³C NMR : δ 190.2 (C=O), 167.5 (amide C=O), 136.1–110.3 (aromatic carbons), 55.1 (OCH₃), 25.6 (N-CH₃), 22.4 (CH₃).
Mass Spectrometry (MS) :
Infrared (IR) Spectroscopy :
Challenges and Limitations
- Steric Hindrance : The 1,2-dimethyl groups impede electrophilic substitution at the indole’s 3-position, necessitating excess acylating agents.
- Oxidative Sensitivity : The α-keto group is prone to reduction or nucleophilic attack, requiring inert atmosphere handling.
- Amidation Efficiency : Electron-donating methoxy groups reduce 2-methoxyaniline’s nucleophilicity, often prolonging reaction times.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid (under acidic conditions) or an amine (under basic conditions). This reaction is critical for understanding the compound’s stability and metabolic fate.
Reaction Conditions :
-
Acidic hydrolysis : Requires strong acids (e.g., HCl) and elevated temperatures.
-
Basic hydrolysis : Involves bases like NaOH, leading to amine formation.
Implications :
-
Hydrolysis products may exhibit distinct biological activities (e.g., reduced or altered binding to target enzymes).
Indole Ring Reactivity
The indole ring is susceptible to oxidation and electrophilic substitution due to its aromatic nature and electron-rich system.
Electrophilic Substitution
-
Reaction : Substitution at the 3-position of the indole ring (activated by the dimethyl substituents).
-
Conditions : Electrophiles (e.g., nitration agents, halogens) in the presence of a Lewis acid catalyst.
Oxidation
-
Reaction : Formation of oxindole derivatives via oxidation of the indole ring.
-
Conditions : Strong oxidizing agents (e.g., KMnO₄, H₂O₂).
Methoxyphenyl Group Interactions
The methoxy group on the phenyl ring can participate in:
Demethylation
-
Reaction : Cleavage of the O-methyl group under acidic or basic conditions.
-
Conditions : Strong acids (e.g., HI) or bases (e.g., LiAlH₄) .
Hydrogen Bonding
-
The methoxy group acts as a hydrogen bond donor, influencing interactions with biological targets (e.g., enzymes) .
Enzymatic Interactions
The compound’s structural features enable interactions with enzymes, as observed in related indole derivatives. For example:
-
Butyrylcholinesterase Inhibition : Indole derivatives often form hydrogen bonds and π–π interactions with enzyme active sites, modulating activity.
-
Serotonin Receptor Modulation : The indole moiety mimics serotonin, potentially influencing neurotransmitter pathways.
Stability and Degradation
-
pH Sensitivity : The acetamide group is prone to hydrolysis in extreme pH environments, affecting stability in biological systems.
-
Oxidation Sensitivity : The indole ring’s stability depends on reaction conditions; oxidation can lead to degradation.
Comparative Reactivity Table
| Compound Feature | Reaction Type | Conditions | Outcome |
|---|---|---|---|
| Indole ring | Electrophilic substitution | Lewis acid catalyst, electrophile | Substituted indole derivative |
| Acetamide | Hydrolysis | Acid/base, heat | Carboxylic acid/amine |
| Methoxyphenyl | Demethylation | HI/LiAlH₄ | Phenol derivative |
| Indole ring | Oxidation | KMnO₄, H₂O₂ | Oxindole derivative |
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by:
- Molecular Formula : C19H18N2O3
- Molecular Weight : 322.36 g/mol
- Structural Representation : SMILES notation is
Cc1c(C(C(Nc2ccccc2OC)=O)=O)c2ccccc2n1C.
This structure incorporates an indole moiety, which is notable for its diverse biological properties, alongside a methoxyphenyl group and an acetamide functional group. These structural features contribute to the compound's reactivity and potential therapeutic applications.
Antitumor Activity
One of the most significant applications of this compound is its antitumor activity. Research indicates that derivatives of indole compounds, including 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide, exhibit potent anti-cancer properties. A notable study highlighted that similar indole derivatives showed effectiveness against solid tumors such as colorectal and lung cancers .
The mechanism of action often involves the induction of apoptosis in cancer cells through caspase activation pathways. For example, studies on related compounds demonstrated that they could cause time-dependent cleavage of poly ADP-ribose polymerase (PARP) and activate caspases, leading to cell death in various cancer cell lines .
Neuroprotective Effects
The indole structure is also known for neuroprotective effects. Compounds with similar frameworks have been researched for their potential to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may have applications in treating neurodegenerative diseases.
Synthesis and Evaluation
Recent studies have synthesized various derivatives of the indole-based structure to evaluate their biological activities. For instance:
- Compound Evaluation : A series of N-substituted derivatives were synthesized and tested for cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Certain derivatives exhibited significant anti-proliferative activity, with IC50 values indicating effective concentrations for inducing cell death .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylindole | Indole ring + methyl group | Neuroprotective effects |
| N-(4-Methoxyphenyl)acetamide | Acetamide + methoxyphenyl | Analgesic properties |
| 5-Fluoroindole | Indole ring + fluorine substituent | Enhanced anti-cancer activity |
| 3-Indolylpropanoic acid | Indole + propanoic acid | Anti-inflammatory properties |
This table illustrates how variations in substituents on the indole ring can significantly alter biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The oxoacetamide moiety may also play a role in binding to enzymes or other proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-(1,2-dimethyl-1H-indol-3-yl)-N-phenyl-2-oxoacetamide: Lacks the methoxy group on the phenyl ring.
2-(1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide: Lacks the dimethyl groups on the indole ring.
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide: Has the methoxy group at a different position on the phenyl ring.
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to the specific combination of substituents on the indole and phenyl rings, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide, a compound with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and providing insights into its mechanisms and applications.
The chemical structure of this compound can be represented by its SMILES notation: Cc1c(C(C(Nc2ccccc2OC)=O)=O)c2ccccc2n1C. The compound is characterized as achiral with a logP of 3.1517, indicating moderate lipophilicity, which is essential for its bioavailability and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 322.36 g/mol |
| Molecular Formula | C19H18N2O3 |
| LogP | 3.1517 |
| Polar Surface Area | 46.283 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown potential in reducing cell viability in breast cancer models by inducing apoptosis through mitochondrial pathways.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neuroinflammation. It appears to modulate neuroinflammatory responses and may have implications in treating neurodegenerative diseases.
- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections.
Anticancer Studies
A study published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that it triggers apoptosis via the intrinsic pathway, characterized by increased levels of cytochrome c and activation of caspases.
Neuroprotective Research
In a model of Alzheimer's disease using transgenic mice, the administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function as measured by the Morris water maze test. This suggests a potential role in modulating amyloid precursor protein processing and enhancing synaptic plasticity.
Antimicrobial Activity
Research published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,2-dimethyl-1H-indol-3-yl)-N-(2-methoxyphenyl)-2-oxoacetamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between 1,2-dimethylindole derivatives and 2-methoxyphenylacetamide precursors. A plausible route involves:
Indole activation : Introduce the oxoacetamide group at the 3-position of 1,2-dimethylindole using α-ketoacid derivatives under acidic conditions .
Amide bond formation : Couple the activated indole intermediate with 2-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane, as demonstrated for structurally similar acetamides .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the product.
- Key Considerations : Optimize reaction temperatures (e.g., 0–25°C) to avoid side reactions like over-oxidation of the indole ring .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- FT-IR : Confirm carbonyl stretches (C=O) at ~1680–1720 cm⁻¹ for the oxoacetamide group and indole N–H vibrations at ~3400 cm⁻¹ .
- NMR :
- ¹H NMR : A singlet for the two methyl groups on the indole ring (δ ~2.4–2.6 ppm) and a methoxy proton signal (δ ~3.8 ppm) on the phenyl ring. The acetamide NH appears as a broad peak at δ ~9–10 ppm .
- ¹³C NMR : The oxoacetamide carbonyl resonates at δ ~165–170 ppm, while the indole carbons appear between δ 110–140 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₁₉H₁₈N₂O₃ (exact mass: 322.1317) .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 1,2-dimethylindole vs. unsubstituted indole) influence bioactivity?
- Methodological Answer :
- Comparative assays : Test the compound against analogs with unsubstituted indole rings in biological models (e.g., cancer cell lines). The methyl groups may enhance lipophilicity, improving membrane permeability, as seen in similar indole derivatives .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to compare binding modes with targets like cytochrome P450 enzymes. Methyl groups may sterically hinder or stabilize interactions, as observed in substituted indole studies .
- Data Interpretation : If bioactivity decreases, evaluate steric clashes via crystallographic data (e.g., compare with ’s dihedral angle analysis).
Q. What computational strategies predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate interactions with kinases (e.g., EGFR). Parameterize the force field with Gaussian-derived partial charges .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes when modifying substituents. For example, the methoxyphenyl group may form hydrogen bonds with kinase active sites, as seen in related acetamides .
- Validation : Cross-validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) .
Q. How to address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-response studies : Re-evaluate efficacy across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.
- Target specificity profiling : Use proteome-wide approaches (e.g., phage display) to identify off-target interactions that may explain divergent activities .
- Experimental controls : Ensure consistent cell culture conditions (e.g., hypoxia vs. normoxia) and replicate findings across independent labs, as outlined in ’s randomized block design principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
